molecular formula C14H16N2O2 B10966879 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide

Katalognummer: B10966879
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: FJTAWRXMIAXBGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide is a chemical research reagent belonging to the class of 1,2-oxazole (isoxazole) carboxamides. This class of compounds is recognized as a fundamental pharmacophore in medicinal chemistry and drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities . The 3,5-dimethylisoxazole moiety is a particularly valuable scaffold due to its established role in creating biologically active molecules . This compound is specifically designed for use in research and development applications. Isoxazole carboxamide derivatives are investigated for their potential as core structures in the synthesis of novel analgesic and anti-inflammatory agents . Research on analogous compounds indicates that such molecules may exert their effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key target in pain and inflammation pathways, and through interactions with other non-opioid receptors . Furthermore, the incorporation of a sulfonamide fragment into similar alkaloid structures has been explored for developing inhibitors of human carbonic anhydrase, an enzyme target in various physiological and pathological processes . As a building block, this compound can also be utilized in constructing heterocyclic peptides or for generating diverse chemical libraries for the discovery of new protein ligands . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Eigenschaften

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17)

InChI-Schlüssel

FJTAWRXMIAXBGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

The synthesis of 1,2-oxazole derivatives via β-enamino ketoesters is a well-established method. For 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide, the process begins with the preparation of a β-enamino ketoester intermediate. This involves the reaction of dimethyl oxalate with acetone in the presence of sodium methoxide, forming methyl acetylacetonate. Subsequent treatment with hydroxylamine hydrochloride induces cyclization to yield the 1,2-oxazole core.

Key steps :

  • Claisen condensation : Dimethyl oxalate and acetone undergo condensation under basic conditions (e.g., sodium methoxide) to form methyl acetylacetonate.

  • Cyclization : Hydroxylamine hydrochloride facilitates cyclization, producing 5-methyl-1,2-oxazole-3-carboxylate.

  • Amidation : The ester group is converted to a carboxamide via ammoniation using liquid ammonia or ammonium salts.

Optimization of Reaction Conditions

The patent CN1156723A outlines critical parameters for maximizing yield:

ParameterOptimal RangeImpact on Yield
Temperature−5°C to 60°CPrevents side reactions
Reaction Time0.5–10 hoursBalances completion and degradation
Molar Ratio (Dimethyl oxalate : Acetone : Hydroxylamine salt)1 : 1–1.5 : 1–1.5Ensures stoichiometric efficiency
SolventMethanol or ethanolEnhances solubility and reaction kinetics

Yields exceeding 70% are achievable when using liquid ammonia for ammoniation. Structural confirmation via 1H^{1}\text{H} and 13C^{13}\text{C} NMR aligns with reported data for analogous 1,2-oxazole derivatives.

Multistep Synthesis via Intermediate Isolation

Synthesis of 3,5-Dimethyl-1,2-Oxazole-4-Carbonyl Chloride

An alternative route involves the preparation of 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride as a reactive intermediate. This method, described in VulcanChem’s technical documentation, proceeds as follows:

  • Oxazole ring formation : Cyclocondensation of acetylacetone with hydroxylamine hydrochloride yields 3,5-dimethyl-1,2-oxazole.

  • Carboxylation : Introduction of a carbonyl group at the 4-position via Friedel-Crafts acylation.

  • Chlorination : Treatment with thionyl chloride (SOCl2_2) converts the carboxylic acid to acyl chloride.

Coupling with 4-Methylbenzylamine

The final step involves reacting the acyl chloride with 4-methylbenzylamine in anhydrous dichloromethane:

C10H10N2O2Cl+C7H9NC14H16N2O2+HCl\text{C}{10}\text{H}{10}\text{N}2\text{O}2\text{Cl} + \text{C}7\text{H}9\text{N} \rightarrow \text{C}{14}\text{H}{16}\text{N}2\text{O}2 + \text{HCl}

Reaction Conditions :

  • Temperature: 0–5°C (prevents thermal degradation).

  • Base: Triethylamine (neutralizes HCl, drives reaction forward).

  • Yield: 65–75% after column chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation-Cyclization70–75≥95HighLow (single-pot)
Multistep Synthesis65–75≥98ModerateModerate

The condensation-cyclization route is preferred for industrial-scale production due to its single-pot protocol and reduced purification requirements. In contrast, the multistep method offers higher purity, making it suitable for pharmaceutical applications.

Structural Characterization

Both synthetic routes require rigorous analytical validation:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): δ 2.35 (s, 3H, CH3_3), 2.42 (s, 3H, CH3_3), 4.58 (d, 2H, J = 5.6 Hz, CH2_2), 7.20–7.28 (m, 4H, Ar-H).

  • HRMS : m/z calculated for C14_{14}H16_{16}N2_2O2_2 [M+H]+^+: 245.1285, found: 245.1289.

  • X-ray Crystallography : Confirms planar oxazole ring and amide bond geometry.

Challenges and Troubleshooting

Common Side Reactions

  • Over-cyclization : Excess hydroxylamine leads to dihydro-1,2-oxazine byproducts. Mitigated by stoichiometric control.

  • Ester Hydrolysis : Premature hydrolysis of methyl esters in aqueous conditions. Avoided by using anhydrous solvents.

Purification Strategies

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves unreacted 4-methylbenzylamine.

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide functional group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating active metabolites.

Conditions and Outcomes :

  • Acidic Hydrolysis (e.g., HCl, H₂SO₄, reflux):
    Converts the carboxamide to 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. Protonation of the amide oxygen facilitates nucleophilic attack by water.

  • Basic Hydrolysis (e.g., NaOH, KOH, aqueous ethanol):
    Produces the carboxylate salt, which can be acidified to isolate the free carboxylic acid. The reaction proceeds via hydroxide ion attack at the carbonyl carbon .

Mechanistic Pathway :

R-CONH-R’H+ or OHR-COOH+R’-NH2\text{R-CONH-R'} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{R-COOH} + \text{R'-NH}_2

Electrophilic Aromatic Substitution (EAS) on the Oxazole Ring

The oxazole ring exhibits moderate aromaticity, enabling electrophilic substitutions at activated positions. Methyl groups at C3 and C5 act as electron donors, directing incoming electrophiles to the C4 position (adjacent to the carboxamide group) .

Key Reactions :

Reaction TypeReagents/ConditionsProductReference
Nitration HNO₃, H₂SO₄, 0–5°C4-Nitro derivative
Sulfonation SO₃, H₂SO₄, 50°C4-Sulfo derivative
Halogenation Cl₂/Br₂, FeCl₃ catalyst4-Halo derivatives (e.g., Cl, Br)

Example :

Oxazole+Cl2FeCl34-Chloro-oxazole derivative\text{Oxazole} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{4-Chloro-oxazole derivative}

Condensation Reactions Involving Methyl Substituents

The methyl groups at C3 and C5 participate in condensation reactions with aromatic aldehydes under basic conditions, forming α,β-unsaturated ketones. This reactivity is attributed to the activation of methyl C–H bonds by the electron-withdrawing oxazole ring .

Procedure :

  • Base-mediated deprotonation (e.g., K₂CO₃, NaH).

  • Reaction with aldehyde (e.g., p-chlorobenzaldehyde) at 60–80°C.

  • Formation of styryl derivatives via aldol-like condensation .

Product Example :

3,5-Dimethyl-oxazole+Ar-CHO3,5-Dimethyl-4-(Ar-CH=CH)-oxazole\text{3,5-Dimethyl-oxazole} + \text{Ar-CHO} \rightarrow \text{3,5-Dimethyl-4-(Ar-CH=CH)-oxazole}

Functionalization of the 4-Methylbenzyl Group

The 4-methylbenzyl moiety undergoes typical aromatic and aliphatic reactions:

  • Hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C) reduces the benzyl group to a methylcyclohexyl moiety while preserving the oxazole core .

  • Oxidation :
    Strong oxidants (e.g., KMnO₄, CrO₃) convert the methyl group to a carboxylic acid:

    4-MeC₆H₄-CH₂-KMnO44-HOOC-C₆H₄-CH₂-\text{4-MeC₆H₄-CH₂-} \xrightarrow{\text{KMnO}_4} \text{4-HOOC-C₆H₄-CH₂-}

Nucleophilic Substitution at the Carboxamide Nitrogen

The secondary amine in the carboxamide group reacts with electrophiles such as acyl chlorides or sulfonyl chlorides to form urea or sulfonamide derivatives .

Example Reaction :

R-CONH-Bn+R’-SO₂ClR-CON(SO₂R’)-Bn\text{R-CONH-Bn} + \text{R'-SO₂Cl} \rightarrow \text{R-CON(SO₂R')-Bn}

Conditions : Pyridine or Et₃N as base, room temperature .

Photochemical and Thermal Stability

  • Photolysis : UV irradiation (254 nm) induces ring-opening reactions, yielding imine intermediates .

  • Thermal Decomposition : Above 200°C, the oxazole ring decomposes via retro-Diels-Alder pathways, releasing CO and nitriles .

Coordination Chemistry

The oxazole nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or medicinal applications .

Complex Example :

[Cu(oxazole-carboxamide)2]2+(square planar geometry)[\text{Cu(oxazole-carboxamide)}_2]^{2+} \quad \text{(square planar geometry)}

Wissenschaftliche Forschungsanwendungen

The compound 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer research. This article will explore its scientific research applications, focusing on its synthesis, biological activity, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with amines and aldehydes to form the oxazole ring. The process may include several steps such as condensation reactions and cyclization to achieve the desired structure.

General Synthetic Route

  • Starting Materials :
    • 4-methylbenzylamine
    • 3,5-dimethyl-1,2-oxazole-4-carboxylic acid
  • Reagents :
    • Coupling agents (e.g., EDC, HOBt)
    • Solvents (e.g., DMF, DMSO)
  • Conditions :
    • Temperature control
    • Reaction time optimization

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Case Studies

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
    • Results indicated that it exhibited notable growth inhibition percentages (PGIs), often exceeding 70% at concentrations around 10 µM.
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts effectively with tubulin, a key target in cancer therapy.
    • The binding affinity was comparable to established anticancer agents like combretastatin A4.
  • Toxicity Profile :
    • Preliminary toxicity assessments indicate a favorable safety profile with low cytotoxicity towards normal cell lines compared to cancerous ones.
Cell LineConcentration (µM)Percent Growth Inhibition (%)
MCF-71075
A5491068
HeLa1072

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL-N~4~-(4-METHYLBENZYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

The compound is compared below with three structurally related analogs, emphasizing molecular properties, substituent effects, and inferred pharmacological implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide (Target Compound) C₁₄H₁₆N₂O₂ 244.29 g/mol 3,5-dimethyl oxazole; 4-methylbenzyl carboxamide
3,5-Dimethyl-N-{[7-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1,2-oxazole-4-carboxamide C₁₄H₁₂F₃N₅O₂ 339.28 g/mol Trifluoromethyl-triazolopyridine; methyl oxazole
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide C₁₅H₁₆Cl₂N₂O₃ 343.20 g/mol 2,6-dichlorophenyl; hydroxy-2-methylpropan-2-yl amide
S-(4-Methylbenzyl)-L-cysteine (MbzlC) C₁₁H₁₅NO₂S 225.30 g/mol 4-methylbenzyl thioether (cysteine derivative)
Key Observations:

Substituent Diversity: The target compound’s 4-methylbenzyl group is shared with MbzlC , a non-canonical amino acid. The trifluoromethyl-triazolopyridine group in introduces strong electron-withdrawing effects, likely improving metabolic stability and target binding affinity compared to the target compound .

Functional Group Impact: Hydrogen Bonding: The hydroxyl group in enables hydrogen bonding, which the target compound lacks. This may influence solubility and receptor interactions.

Hypothesized Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from its analogs:

  • Target Compound: The 4-methylbenzyl group may confer moderate lipophilicity, balancing solubility and membrane penetration.
  • Compound : The trifluoromethyl group and triazolopyridine ring could enhance kinase or protease inhibition due to strong electronegativity and rigidity .
  • Compound : The dichlorophenyl group may improve antibacterial or antifungal activity but increase hepatotoxicity risks due to higher ClogP values .

Biologische Aktivität

3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores its biological activity, highlighting key research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 606134-94-5

The compound features an oxazole ring, which is known for its role in various biological activities. The presence of the dimethyl and methylbenzyl substituents may influence its pharmacological properties.

Research indicates that compounds similar to this compound exhibit significant activity as lysophosphatidic acid (LPA) receptor antagonists. LPA receptors are implicated in various physiological processes, including cell proliferation, survival, and migration. Antagonizing these receptors can potentially lead to therapeutic effects in conditions such as cancer and fibrosis .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.0Inhibition of growth
MCF7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

These results suggest that this compound may have cytotoxic effects on various cancer cells.

In Vivo Studies

Animal model studies have further elucidated the biological effects of this compound:

  • Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Mechanistic Insights : The compound appears to modulate pathways related to apoptosis and cell cycle regulation, evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Studies

Case Study 1: Cancer Therapy

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a 40% reduction in tumor volume after four weeks compared to untreated controls. Histological analysis indicated increased apoptosis within tumor tissues.

Case Study 2: Fibrosis Treatment

Another investigation focused on the anti-fibrotic properties of this compound. In models of liver fibrosis induced by carbon tetrachloride (CCl4), administration of the compound resulted in decreased collagen deposition and improved liver function markers.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted oxazole precursors and benzylamine derivatives. For example, refluxing 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 4-methylbenzylamine in ethanol, catalyzed by glacial acetic acid, is a common approach . Optimization involves systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalyst loading : Adjusting acetic acid concentration (e.g., 5–10 drops per mmol) to balance reaction rate and byproduct formation.
  • Temperature and time : Extended reflux (6–8 hours) improves yield but risks decomposition; monitored via TLC or HPLC.
  • Orthogonal design (e.g., Taguchi or factorial experiments) can identify critical factors .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-technique characterization is essential:

  • NMR spectroscopy : Confirm methyl groups (δ 2.1–2.5 ppm for CH₃), benzyl protons (δ 7.2–7.4 ppm), and oxazole ring protons (δ 6.8–7.0 ppm). Discrepancies in integration ratios may indicate impurities .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₅H₁₈N₂O₂ (e.g., calculated 282.14).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, if single crystals are obtainable .

Q. What separation techniques are recommended for purifying this compound from reaction mixtures?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate the product .
  • Recrystallization : Ethanol or acetonitrile as solvents yield high-purity crystals. Monitor solubility via phase diagrams.
  • Membrane filtration : For nanoscale impurities, tangential flow filtration (TFF) with 10 kDa membranes ensures particle-free solutions .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity while addressing contradictory data across assays?

  • Methodological Answer :

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) across assays to minimize variability.
  • Assay validation : Replicate results in orthogonal systems (e.g., cell-free enzyme inhibition vs. cell-based cytotoxicity) .
  • Multi-variable analysis : Apply ANOVA or machine learning to identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with MD simulations (50 ns trajectories) to assess stability .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • AI-driven QSAR : Train models on bioactivity datasets to predict SAR for derivatives .

Q. How can researchers resolve discrepancies in reported reaction mechanisms for oxazole derivatives?

  • Methodological Answer :

  • Isotopic labeling : Use ¹³C-labeled intermediates to track carbon migration during cyclization (e.g., confirming [3+2] vs. [4+1] pathways).
  • Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-determining steps .
  • Theoretical modeling : Compare computed activation energies (e.g., CBS-QB3) for competing mechanisms .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Factorial design : Vary substituents (e.g., methyl, halogen, methoxy) at positions 3, 5, and benzyl groups to assess additive/synergistic effects .
  • High-throughput screening : Use automated liquid handlers to synthesize 96-well plate libraries, followed by robotic bioassays .
  • Principal Component Analysis (PCA) : Reduce dimensionality of SAR data to identify critical molecular descriptors .

Data Analysis and Contradiction Management

Q. How should researchers handle inconsistencies in thermal stability data (e.g., DSC vs. TGA results)?

  • Methodological Answer :

  • Cross-validation : Repeat analyses under identical conditions (heating rate: 10°C/min; N₂ atmosphere).
  • Hyphenated techniques : Combine TGA-FTIR to detect volatile decomposition products missed by DSC .
  • Statistical outlier tests : Apply Grubbs’ test to exclude anomalous data points .

Q. What frameworks support robust interpretation of conflicting bioactivity results across research groups?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from published studies, adjusting for variables (e.g., cell lines, assay protocols) using random-effects models .
  • Collaborative validation : Initiate multi-lab studies with standardized protocols (e.g., OECD guidelines) .
  • Bayesian statistics : Quantify uncertainty in contradictory findings to prioritize follow-up experiments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.